Methyl 3-amino-3-methylheptanoate
Description
Methyl 3-amino-3-methylheptanoate is a branched-chain methyl ester featuring both an amino group and a methyl substituent at the third carbon position. The compound’s structure suggests applications in pharmaceutical or agrochemical synthesis, as amino-substituted esters often serve as intermediates in heterocyclic chemistry .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-amino-3-methylheptanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(2,10)7-8(11)12-3/h4-7,10H2,1-3H3 |
InChI Key |
OBSVGCJIWWCCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amination of Keto Esters
One common synthetic approach involves the amination of β-keto esters such as methyl acetoacetate derivatives. A patented process describes the reaction of methyl acetoacetate with ammonia in the presence of water at controlled temperatures (35–70 °C). The ammonia is added gradually to a mixture of methyl acetoacetate and water under stirring. This reaction yields methyl 3-aminocrotonate, a related amino ester intermediate, which can be further transformed into this compound by subsequent alkylation or chain extension steps.
- Use of 1.5 to 4.0 molar equivalents of ammonia, preferably 1.6 to 1.75 equivalents.
- Reaction medium includes 0.05 to 3.0 molar equivalents of water.
- No need for organic solvents, simplifying purification.
- High yield and purity without contamination by acetoacetamide by-products.
- Industrial scalability due to rapid reaction and minimal equipment requirements.
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | 35–70 °C | Controlled to optimize yield |
| Ammonia equivalents | 1.5–4.0 (preferably 1.6–1.75) | Added gradually |
| Water equivalents | 0.05–3.0 | Present to facilitate reaction |
| Solvent | None | Reaction occurs in aqueous medium |
| Yield | High | Minimal by-products |
This method is suitable for industrial-scale production due to its simplicity and efficiency.
Multi-Step Synthesis from Diethyl Malonate Derivatives
Another robust method involves the use of diethyl malonate as a starting material, followed by nitration, catalytic hydrogenation, and esterification steps to build the amino acid ester framework.
- Nitration: Nitro compounds are prepared by reacting diethyl malonate derivatives with nitrating agents in methanol.
- Catalytic Hydrogenation: The nitro intermediate is hydrogenated using palladium on carbon catalyst under hydrogen pressure (0–2 MPa) at 50 °C to produce the corresponding amine.
- Esterification and Hydrolysis: The resulting amine is esterified and hydrolyzed under acidic conditions (e.g., hydrochloric acid reflux at 107–110 °C) to yield 3-aminomethyl-5-methylhexanoic acid hydrochloride, a close analog to this compound.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | Nitro compound, methyl alcohol, catalyst | Nitro intermediate |
| Hydrogenation | Pd/C catalyst, H2, 0–2 MPa, 50 °C | Amino compound |
| Hydrolysis/Esterification | Concentrated HCl, reflux 107–110 °C | Amino acid ester hydrochloride |
This method allows precise control over stereochemistry and functional groups, making it valuable for tailored synthesis.
Reductive Amination of α-Ketoesters
A related synthetic route involves reductive amination of α-ketoesters with amines or ammonia, followed by reduction with hydride reagents such as lithium aluminium hydride or tetra butyl ammonium borohydride.
For example, methyl 2-[(2-amino-3,5-dibromobenzyl)amino]-3-methylbutanoate was synthesized by:
- Condensation of L-valine methyl ester hydrochloride with 2-amino-3,5-dibromobenzaldehyde in benzene under reflux with triethylamine.
- Reduction of the imine intermediate with tetra butyl ammonium borohydride at 0–5 °C.
- Purification by column chromatography.
Though this example uses substituted analogs, the methodology applies to this compound synthesis by adjusting starting materials accordingly.
| Reaction Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | Amino ester, aromatic aldehyde, triethylamine, reflux benzene, Dean-Stark apparatus | 85 | Water removal drives reaction |
| Reduction | Tetra butyl ammonium borohydride, 0–5 °C | 60 | Monitored by TLC, quenched with dilute HCl |
| Purification | Column chromatography (ethyl acetate/hexane) | - | Isolates pure amino ester |
This method offers high selectivity and moderate to good yields, suitable for complex derivatives synthesis.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Industrial Applicability |
|---|---|---|---|
| Amination of Methyl Acetoacetate | High yield, no solvent, rapid reaction, scalable | Limited to certain amino ester derivatives | High |
| Diethyl Malonate Route | Versatile, allows stereochemical control | Multi-step, requires hydrogenation setup | Moderate to High |
| Reductive Amination | High selectivity, suitable for substituted esters | Requires sensitive hydride reagents, purification needed | Moderate |
Research Findings and Notes
- The amination of methyl acetoacetate in aqueous media avoids contamination by acetoacetamide, improving product purity.
- Hydrogenation catalysts such as palladium on carbon and Raney nickel are effective for nitro to amine conversions under mild conditions.
- Reductive amination monitored by thin-layer chromatography (TLC) ensures reaction completion and product quality.
- Reaction temperatures are critical: too high may cause side reactions; too low may slow kinetics.
- The choice of base (e.g., triethylamine) and solvent (benzene, methanol) influences reaction rate and yield in condensation steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-methylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-methylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-amino-3-methylheptanoate with structurally or functionally related compounds, leveraging available evidence to infer similarities and differences.
Structural Analogs: Amino-Substituted Methyl Esters
- Methyl 3-arylamino-2-benzoylaminobut-2-enoate (): This compound shares the amino-ester functionality but includes aromatic substituents (aryl and benzoyl groups). Its synthesis involves cyclization reactions using polyphosphoric acid (PPA), yielding oxazoloquinolines and imidazole carboxylates . In contrast, this compound’s aliphatic chain may confer lower thermal stability but improved solubility in non-polar solvents compared to aromatic analogs.
Non-Amino Methyl Esters
- Methyl 2-hexenoate (): A simple unsaturated ester with a six-carbon chain. Its molecular weight (128.17 g/mol) is lower than the inferred weight of this compound (C9H17NO2, ~183 g/mol). The absence of an amino group reduces its reactivity in nucleophilic substitutions but enhances stability under acidic conditions .
- Methyl Salicylate (): An aromatic ester with a hydroxyl group, widely used in fragrances and pharmaceuticals. Its polar hydroxyl group increases water solubility compared to this compound, which likely exhibits moderate solubility due to its amino group and hydrophobic chain .
- Diterpene Methyl Esters (): Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters are derived from natural resins. Their complex bicyclic structures contrast with the linear chain of this compound, suggesting divergent applications in polymer chemistry versus bioactive molecule synthesis .
Physical and Chemical Properties (Inferred)
*Inferred properties based on structural analogs.
Q & A
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste disposal : Neutralize acidic/basic byproducts before disposal per ECHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
